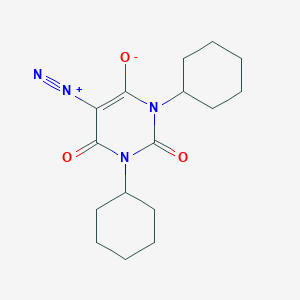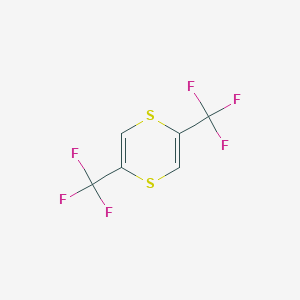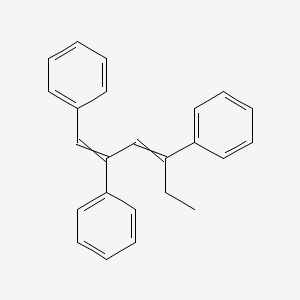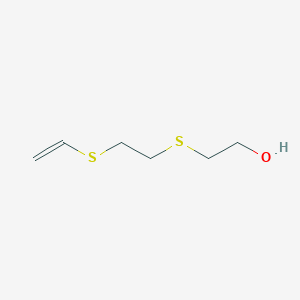
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid is a complex organic compound characterized by the presence of multiple hydroxyl and thioether groups along with carboxylic acid functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid typically involves multi-step organic reactions. One common approach is the oxidation of precursor compounds containing thioether and hydroxyl groups. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled temperature and pH conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The thioether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Thioether derivatives with various functional groups.
Aplicaciones Científicas De Investigación
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and thioether groups can form hydrogen bonds and disulfide bridges, influencing the activity of proteins and other biomolecules. The compound may also participate in redox reactions, affecting cellular oxidative stress levels.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydroxyoctadecanoic acid: Similar in structure but lacks the thioether groups.
Octadecanedioic acid: Contains carboxylic acid groups but lacks hydroxyl and thioether functionalities.
Uniqueness
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid is unique due to the combination of hydroxyl, thioether, and carboxylic acid groups in a single molecule. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propiedades
Número CAS |
114315-35-4 |
|---|---|
Fórmula molecular |
C14H26O6S4 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
3-[2-[4-[2-(2-carboxyethylsulfanyl)ethylsulfanyl]-2,3-dihydroxybutyl]sulfanylethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C14H26O6S4/c15-11(9-23-7-5-21-3-1-13(17)18)12(16)10-24-8-6-22-4-2-14(19)20/h11-12,15-16H,1-10H2,(H,17,18)(H,19,20) |
Clave InChI |
ZVLYFMMPQPSCKK-UHFFFAOYSA-N |
SMILES canónico |
C(CSCCSCC(C(CSCCSCCC(=O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)
![3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one](/img/structure/B14305267.png)

![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)


![1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene](/img/structure/B14305292.png)
![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)
![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)

